(4-Cyanobenzyl)(triphenyl)phosphonium bromide
Overview
Description
(4-Cyanobenzyl)(triphenyl)phosphonium bromide: is an organophosphorus compound with the molecular formula C26H21BrNP. It is characterized by the presence of a triphenylphosphonium group attached to a 4-cyanobenzyl moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with 4-cyanobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2C6H4CN→Ph3PCH2C6H4CN+Br−
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanobenzyl)(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.
Addition Reactions: The cyanobenzyl moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Addition Reactions: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields the corresponding hydroxide derivative, while oxidation with hydrogen peroxide produces the corresponding oxide.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyanobenzyl)(triphenyl)phosphonium bromide is used as a reagent in the synthesis of various organic compounds. It serves as a precursor for the preparation of phosphonium ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.
Biology
In biological research, this compound is used to study the interactions of phosphonium salts with biological membranes. Its ability to cross cell membranes makes it useful in the delivery of drugs and other bioactive molecules.
Medicine
In medicine, this compound is explored for its potential in targeted drug delivery systems. Its phosphonium group facilitates the accumulation of the compound in mitochondria, making it a candidate for mitochondrial-targeted therapies.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a catalyst in various organic transformations. Its stability and reactivity make it valuable in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4-Cyanobenzyl)(triphenyl)phosphonium bromide exerts its effects involves the interaction of the phosphonium group with biological membranes. The positively charged phosphonium ion facilitates the compound’s uptake into cells, particularly into mitochondria. Once inside the mitochondria, it can affect various biochemical pathways, including those involved in energy production and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyanobenzyl)triphenylphosphonium chloride
- (4-Methoxybenzyl)triphenylphosphonium bromide
- (4-Nitrobenzyl)triphenylphosphonium bromide
Uniqueness
Compared to similar compounds, (4-Cyanobenzyl)(triphenyl)phosphonium bromide is unique due to the presence of the cyanobenzyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring strong electron-withdrawing groups. Additionally, its ability to target mitochondria sets it apart in biological and medical applications.
Properties
IUPAC Name |
(4-cyanophenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYOTRVXXHYEJK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380845 | |
Record name | (4-cyanobenzyl)(triphenyl)phosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26104-68-7 | |
Record name | (4-cyanobenzyl)(triphenyl)phosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-CYANOBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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